molecular formula C26H26N4O4S B11530071 2-(2H-benzotriazol-2-yl)-4-methylphenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate

2-(2H-benzotriazol-2-yl)-4-methylphenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate

Cat. No.: B11530071
M. Wt: 490.6 g/mol
InChI Key: SGKWSFKFEVHJIB-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound often involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety is known to interact with metal ions, which can inhibit enzyme activity. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as both a stabilizer and a reactive intermediate makes it versatile in various applications.

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 3-(4-methylpiperidin-1-yl)sulfonylbenzoate

InChI

InChI=1S/C26H26N4O4S/c1-18-12-14-29(15-13-18)35(32,33)21-7-5-6-20(17-21)26(31)34-25-11-10-19(2)16-24(25)30-27-22-8-3-4-9-23(22)28-30/h3-11,16-18H,12-15H2,1-2H3

InChI Key

SGKWSFKFEVHJIB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=C(C=C(C=C3)C)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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